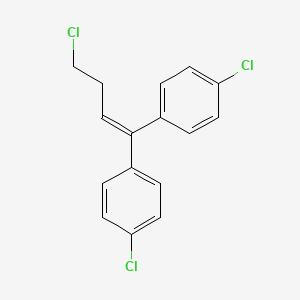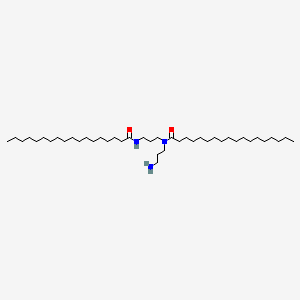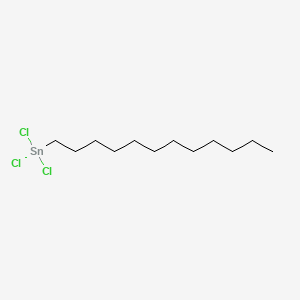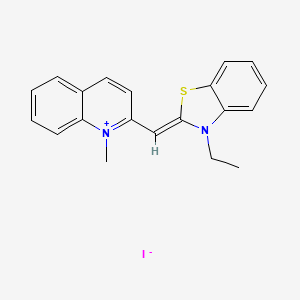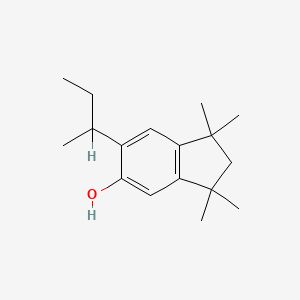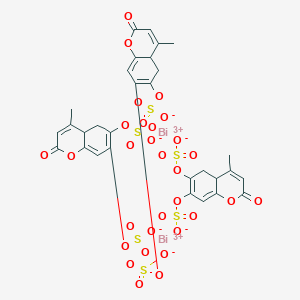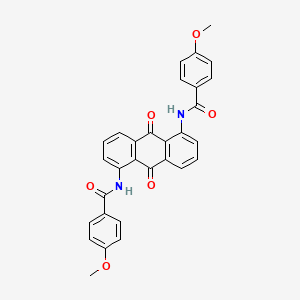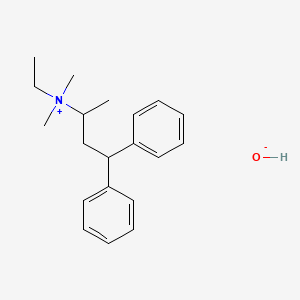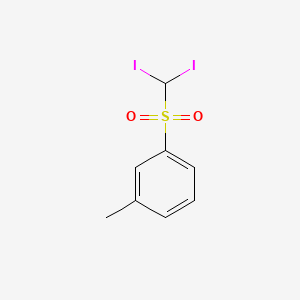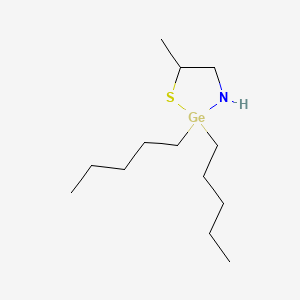
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine: is a chemical compound with the molecular formula C13H29GeNS and a molecular weight of 304.08106 g/mol . This compound is part of the thiazagermolidine family, which is characterized by the presence of a germanium atom within a thiazolidine ring structure. The unique combination of germanium and sulfur in its structure makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The thiazolidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium oxides and sulfur-containing by-products.
Reduction: Germanium hydrides and reduced sulfur compounds.
Substitution: Various substituted thiazagermolidine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with molecular targets such as enzymes and receptors. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dipentyl-5-methyl-1,3,2-thiazastannolidine: Contains a tin atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazasilolidine: Contains a silicon atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazaphospholidine: Contains a phosphorus atom instead of germanium.
Uniqueness
The presence of a germanium atom in 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine distinguishes it from its analogs. Germanium imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
84260-48-0 |
|---|---|
Fórmula molecular |
C13H29GeNS |
Peso molecular |
304.1 g/mol |
Nombre IUPAC |
5-methyl-2,2-dipentyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-4-6-8-10-14(11-9-7-5-2)15-12-13(3)16-14/h13,15H,4-12H2,1-3H3 |
Clave InChI |
ONKWXMOZIHJLTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Ge]1(NCC(S1)C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



